4-Hydroxyphenyl Maraviroc

Description

Significance of Metabolite Characterization in Pharmaceutical Research

Early identification of metabolites, particularly those that are reactive or disproportionately present in humans compared to preclinical toxicology species, allows for timely and targeted safety testing, which can reduce drug development costs and attrition rates. tandfonline.com Furthermore, characterizing active metabolites can lead to a better understanding of the time course of a drug's effects. tandfonline.com In some instances, a metabolite may even possess more favorable properties than the parent compound. tandfonline.com Regulatory bodies such as the FDA emphasize the importance of evaluating the safety of human metabolites, especially those with exposures higher than 10% of the total drug-related components. nih.gov Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools used for the comprehensive identification and structural elucidation of these metabolites. tandfonline.comcriver.com

Overview of Maraviroc (B1676071) as a Chemokine Receptor 5 (CCR5) Antagonist

Maraviroc is an antiretroviral drug that functions as a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5). drugbank.compediatriconcall.com The CCR5 receptor is a protein located on the surface of certain immune cells, such as T-cells and macrophages, which the most common strain of Human Immunodeficiency Virus (HIV-1) uses as a co-receptor to gain entry into host cells. patsnap.com

The mechanism of action for Maraviroc involves binding specifically to the CCR5 receptor. patsnap.comasm.org This binding action blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor. drugbank.comnih.gov By preventing this interaction, Maraviroc inhibits the necessary conformational changes required for the fusion of the virus with the host cell membrane, thereby blocking the entry of CCR5-tropic HIV-1 into the cell. pediatriconcall.comasm.org It is important to note that Maraviroc is not effective against HIV strains that use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 co-receptors. patsnap.com Maraviroc was discovered by Pfizer through a combination of high-throughput screening and medicinal chemistry. nih.gov

Identification and Structural Elucidation of 4-Hydroxyphenyl Maraviroc as a Key Metabolite of Maraviroc

This compound has been identified as a metabolite of Maraviroc. scbt.compharmaffiliates.comlabroots.com The parent drug, Maraviroc, undergoes extensive metabolism in the body, primarily through processes like N-dealkylation and oxygenation, which lead to the formation of several oxidative metabolites. nih.gov

The process of identifying and determining the chemical structure of metabolites like this compound is known as structural elucidation. criver.com This is a critical step to understand the biotransformation of a drug. criver.com Modern analytical methods, especially high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are the most powerful techniques for this purpose. criver.com The process involves using all available chromatographic and spectral data, such as retention time, isotopic patterns, accurate mass measurements, and product ion fragmentation, to propose and confirm the identity of the metabolite's structure. criver.com In one study, a metabolite designated as M1 was quantified using a calibration curve of this compound, indicating its established identity and the availability of a reference standard for quantitative analysis. nih.gov

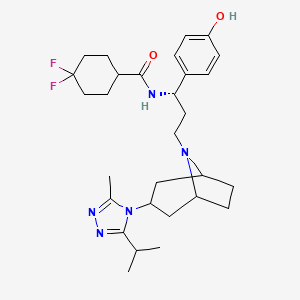

Below are the key chemical details for this compound.

| Identifier | Value |

|---|---|

| Chemical Name | 4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide nih.gov |

| Molecular Formula | C₂₉H₄₁F₂N₅O₂ scbt.comnih.gov |

| Molecular Weight | 529.66 g/mol scbt.com |

| CAS Number | 856708-54-8 scbt.comnih.gov |

| Synonyms | UK-437719 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

856708-54-8 |

|---|---|

Molecular Formula |

C29H41F2N5O2 |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1 |

InChI Key |

FWOMXCBURQJRQH-SJIZWNSKSA-N |

SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Isomeric SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UK-437719, UK 437719, UK437719 |

Origin of Product |

United States |

Synthesis and Chemical Preparation of 4 Hydroxyphenyl Maraviroc

Biosynthetic Approaches to 4-Hydroxyphenyl Maraviroc (B1676071) using Cytochrome P450 Enzymes

The formation of 4-Hydroxyphenyl Maraviroc is primarily understood as a metabolic process occurring in vivo, mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These heme-containing monooxygenases are responsible for the phase I metabolism of a vast array of xenobiotics, including the parent compound, Maraviroc. mdpi.com The biotransformation of Maraviroc leads to several metabolites, including various monooxygenated products. nih.gov

The hydroxylation of Maraviroc at the 4-position of its phenyl ring to yield this compound is a classic example of an oxidative reaction catalyzed by CYP enzymes. Research into the metabolism of Maraviroc has identified the CYP3A subfamily, particularly CYP3A4 and CYP3A5, as the principal enzymes involved in its oxidative metabolism. nih.gov While one study highlighted the formation of an abundant metabolite through oxygenation on the cyclohexane (B81311) ring, it also confirmed the production of several other monooxygenated metabolites, which would include hydroxylated species like this compound. nih.gov

The general mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme, which then facilitates the insertion of an oxygen atom into a C-H bond on the substrate, in this case, the aromatic phenyl group of Maraviroc. The activity of these enzymes can vary between individuals, partly due to genetic polymorphisms, such as the difference between the functional CYP3A51 allele and the non-functional CYP3A53 allele, which can impact the rate of metabolite formation. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Maraviroc Metabolites

| Enzyme | Family | Primary Function | Relevance to this compound |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 | Oxidative metabolism of xenobiotics mdpi.comnih.gov | Catalyzes the hydroxylation of the Maraviroc structure. nih.gov |

| CYP3A5 | Cytochrome P450 | Oxidative metabolism of xenobiotics mdpi.com | Plays a significant role in the formation of monooxygenated Maraviroc metabolites. nih.gov |

Chemical Synthesis Methodologies for this compound Analytical Standards

While detailed, peer-reviewed synthetic routes specifically for this compound are not extensively published, its synthesis as an analytical standard can be inferred from the well-established synthesis of the parent drug, Maraviroc. nih.govresearchgate.netchemicalbook.com The synthesis of Maraviroc is convergent, involving the coupling of three key fragments. nih.govresearchgate.net

A plausible strategy to produce this compound would involve modifying the synthesis of the core β-amino acid intermediate. The original Pfizer synthesis utilizes an intermolecular Mannich reaction to produce a key β-amino ester which contains the 1-phenylpropyl moiety. nih.govresearchgate.net To synthesize the 4-hydroxyphenyl analog, the starting materials for this step would be replaced with precursors already containing the phenolic hydroxyl group. For example, a 4-hydroxy-substituted benzaldehyde (B42025) could be used in place of benzaldehyde. This approach would necessitate the use of a protecting group for the phenolic hydroxyl (e.g., a benzyl (B1604629) or silyl (B83357) ether) to prevent interference with subsequent reaction steps, which would then be removed in the final stages of the synthesis.

The key building blocks in the established synthesis of Maraviroc provide a template for how such a modified synthesis would proceed.

Table 2: Key Intermediates in the Convergent Synthesis of the Maraviroc Backbone

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| β-amino ester 4 | Core fragment containing the phenylpropylamine stereocenter. | nih.gov |

| 4,4-difluorocyclohexane-1-carboxylic acid 5 | Acylating agent that forms the amide bond. | nih.govresearchgate.net |

| Tropane (B1204802) triazole 6 | The tropane-containing fragment that is coupled to the core. | nih.govresearchgate.net |

The final steps would involve the coupling of the modified, hydroxyl-protected phenylpropylamine core with 4,4-difluorocyclohexane-1-carboxylic acid and the tropane triazole fragment, followed by deprotection of the phenolic hydroxyl group to yield the final product, this compound. nih.gov

Strategies for Derivatization and Analog Generation of this compound

The presence of a phenolic hydroxyl group on this compound offers a reactive site for chemical modification, making it a valuable scaffold for generating new analogs for research purposes. Derivatization of this group could be used to explore structure-activity relationships (SAR) or to modulate the physicochemical properties of the molecule. Research on the parent compound has involved the synthesis of analogs by modifying other parts of the molecule, such as replacing the azabicyclooctane (tropane) moiety with diazabicyclo structures, establishing a precedent for analog generation in this chemical series. nih.gov

For this compound, the hydroxyl group is an obvious handle for derivatization. Standard chemical transformations could be applied to generate a library of new compounds.

Table 3: Potential Derivatization Strategies for this compound

| Reaction Type | Reagent Class | Resulting Analog Class | Potential Research Purpose |

|---|---|---|---|

| Etherification | Alkyl halides, Triflates | Alkoxy ethers | Probe steric and electronic effects at the phenyl ring; improve metabolic stability. |

| Esterification | Acyl chlorides, Carboxylic acids | Phenyl esters | Create prodrugs; alter solubility and pharmacokinetic profile. |

| Carbamoylation | Isocyanates | Carbamates | Introduce hydrogen bond donors/acceptors; modify receptor interactions. |

| Sulfonylation | Sulfonyl chlorides | Sulfonate esters | Introduce alternative leaving groups or structural motifs. |

These derivatization strategies allow for systematic modification of the 4-position of the phenyl ring, enabling researchers to fine-tune the molecule's properties.

Metabolic Pathways and Enzymology of 4 Hydroxyphenyl Maraviroc Formation

Primary Cytochrome P450 Enzymes Involved in 4-Hydroxyphenyl Maraviroc (B1676071) Biotransformation

The hydroxylation of Maraviroc to form 4-Hydroxyphenyl Maraviroc is predominantly carried out by the CYP3A subfamily of enzymes. drugbank.comwikipedia.orgfda.gov Within this subfamily, CYP3A5 and CYP3A4 have been identified as the key players, with their relative contributions being a subject of detailed investigation. nih.govnih.govdovepress.com

Contribution of CYP3A4 to this compound Formation

While CYP3A5 is a key contributor, CYP3A4, the most abundant CYP enzyme in the human liver, also facilitates the formation of this compound. nih.govnih.govnih.gov In vitro experiments using recombinant human CYP enzymes have clearly shown that Maraviroc is metabolized by rCYP3A4. nih.gov Although CYP3A4 is involved in multiple oxidative pathways of Maraviroc metabolism, its intrinsic clearance for certain hydroxylations, including the formation of this compound, is lower than that of CYP3A5. nih.gov For individuals who are poor metabolizers (PMs) for CYP3A5, meaning they lack functional CYP3A5 alleles, CYP3A4 becomes the primary enzyme responsible for Maraviroc's metabolism. nih.gov The overlapping substrate specificities of CYP3A4 and CYP3A5 mean both can produce hydroxylated metabolites, but their efficiencies differ. nih.govnih.gov

Enzyme Kinetics of this compound Formation

The efficiency and capacity of CYP3A4 and CYP3A5 to metabolize Maraviroc into its 4-hydroxyphenyl derivative are defined by their kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Determination of Km and Vmax Parameters for CYP3A4 and CYP3A5

Kinetic studies have been conducted to quantify the interaction between Maraviroc and the CYP3A isoforms. For the N-dealkylation of Maraviroc, a major metabolic pathway also mediated by CYP3A4, the Km in human liver microsomes was determined to be 21 µM with a Vmax of 0.45 pmol/pmol CYP/min. nih.gov In experiments with recombinant CYP3A4, the formation of a metabolite of Maraviroc was characterized by a Km of 13 µM and a Vmax of 3 pmol/pmol CYP/min. nih.gov While these values are for N-dealkylation, they provide insight into the affinity and turnover rate of CYP3A4 with Maraviroc. Specific kinetic data for the 4-hydroxylation reaction catalyzed by both CYP3A4 and CYP3A5 are crucial for a precise understanding of their individual roles.

Enzyme Kinetic Parameters for Maraviroc Metabolism

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/pmol CYP/min) | Source |

|---|---|---|---|---|

| CYP3A4 (Human Liver Microsomes) | N-dealkylated metabolite | 21 | 0.45 | nih.gov |

Regioselectivity and Stereoselectivity in Maraviroc 4-Hydroxylation

The hydroxylation of Maraviroc is not only enzyme-specific but also site-specific (regioselective) and can be specific to a particular stereoisomer (stereoselective). Maraviroc is metabolized to several hydroxylated metabolites, with the sites of metabolism including the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety. nih.gov The formation of this compound is a specific example of regioselective hydroxylation. While detailed studies on the stereoselectivity of the 4-hydroxylation of the phenyl group are not extensively reported in the provided context, the metabolism at other sites, such as the (1S,2S)-2-hydroxylation of the cyclohexyl ring, has been shown to have specific stereochemistry. nih.gov The ability of enzymes like CYP3A4 and CYP3A5 to orient the substrate within their active sites in a precise manner governs this selectivity. nih.gov

In Vitro Metabolic Stability and Clearance Mechanisms of Maraviroc Leading to this compound

In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic fate of Maraviroc. The primary clearance mechanism for Maraviroc is metabolism, principally mediated by the cytochrome P450 system. tga.gov.au Specifically, enzymes belonging to the CYP3A subfamily, namely CYP3A4 and CYP3A5, are the main contributors to its biotransformation. tga.gov.audrugbank.com The metabolic pathways include N-dealkylation and oxidation, leading to the formation of several metabolites. nih.gov

Research has identified CYP3A4 as the major enzyme responsible for the N-dealkylation of Maraviroc. nih.govnih.gov This pathway leads to the formation of a secondary amine metabolite (UK-408,027), which is the most abundant circulating metabolite found in humans. europa.eufda.gov The N-dealkylation process has been kinetically characterized in both pooled human liver microsomes and with recombinant CYP3A4. In studies using chemical inhibitors with HLMs, the CYP3A4 inhibitor ketoconazole (B1673606) was shown to inhibit Maraviroc metabolism by over 80%, while inhibitors for other CYPs like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 had no significant effect. nih.gov This confirms that CYP3A4 is the primary enzyme responsible for this specific metabolic pathway. nih.gov

In addition to N-dealkylation, Maraviroc undergoes oxidative metabolism, which includes hydroxylation. Studies have shown that CYP3A5 plays a significant role in the formation of oxidative metabolites. nih.gov One of the primary oxidative metabolites, denoted as M1, has been quantified using a this compound standard, indicating it is a hydroxylated form of the parent compound. nih.gov In vitro research has demonstrated that CYP3A5 is the major enzyme responsible for the formation of the M1 metabolite. nih.gov Further investigation into the oxidative metabolism of Maraviroc identified that for the formation of a metabolite resulting from oxygenation on the dichlorocyclohexane ring, CYP3A5 was substantially more active than CYP3A4. researchgate.net

The kinetic parameters for the metabolism of Maraviroc by these key enzymes have been determined in various in vitro systems.

Table 1: Kinetic Parameters for Maraviroc N-Dealkylation by CYP3A4 This table displays the kinetic values for the N-dealkylation of Maraviroc, a primary metabolic pathway.

| In Vitro System | Km (µM) | Vmax (pmol/pmol CYP/min) |

|---|---|---|

| Human Liver Microsomes | 21 | 0.45 |

| Recombinant CYP3A4 | 13 | 3 |

Data sourced from Hyland et al. nih.govnih.gov

Table 2: Comparative Kinetics for Maraviroc Oxygenation by CYP3A4 and CYP3A5 This table shows the kinetic parameters for the formation of a metabolite from the oxygenation of the dichlorocyclohexane ring of Maraviroc.

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| CYP3A4 | 11.1 | 0.04 |

| CYP3A5 | 48.9 | 0.93 |

Data sourced from ResearchGate, citing a study on the role of CYP3A5 in Maraviroc's oxidative metabolism. researchgate.net

Pharmacological and Biochemical Investigation of 4 Hydroxyphenyl Maraviroc

Assessment of In Vitro Receptor Binding Affinity of 4-Hydroxyphenyl Maraviroc (B1676071) (e.g., CCR5)

4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc. scbt.com Maraviroc itself is a selective antagonist of the C-C chemokine receptor 5 (CCR5). tocris.com It functions by binding to CCR5, a coreceptor necessary for the entry of R5-tropic HIV-1 into host cells. frontiersin.orgnih.gov This binding action allosterically inhibits the interaction between the viral glycoprotein (B1211001) gp120 and CCR5. hivclinic.canih.govnih.gov

Studies have shown that Maraviroc binds with high affinity to CCR5, preventing the binding of natural chemokine ligands such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). nih.govselleckchem.com The inhibitory concentration (IC50) for preventing the interaction between HIV-1 gp120 and CCR5 is 6.4 nM. tocris.com Molecular modeling and site-directed mutagenesis studies suggest that Maraviroc binds within a hydrophobic cavity in the transmembrane domain of the CCR5 receptor. nih.govnih.gov

While specific binding affinity data for this compound is not extensively detailed in the provided search results, its structural relationship to Maraviroc suggests it would interact with the CCR5 receptor. The parent compound, Maraviroc, has been the primary focus of receptor binding studies.

Interactive Data Table: Maraviroc CCR5 Binding and Inhibition

| Ligand | Target | Assay | IC50 (nM) |

| Maraviroc | CCR5 | HIV-1 gp120 Interaction | 6.4 tocris.com |

| Maraviroc | CCR5 | MIP-1α Binding | 3.3 selleckchem.com |

| Maraviroc | CCR5 | MIP-1β Binding | 7.2 selleckchem.com |

| Maraviroc | CCR5 | RANTES Binding | 5.2 selleckchem.com |

Evaluation of In Vitro Functional Activity of this compound (e.g., CCR5 antagonism, if any)

Maraviroc acts as a functional antagonist of CCR5. frontiersin.org This antagonism prevents the conformational changes in the viral envelope glycoprotein required for the fusion of the virus with the host cell membrane, thereby blocking viral entry. hivclinic.ca The in vitro antiviral activity of Maraviroc is potent against a wide range of CCR5-tropic HIV-1 isolates. frontiersin.org The 50% inhibitory concentration (IC50) for Maraviroc against various HIV-1 group M and group O isolates ranges from 0.1 to 4.5 nM. tga.gov.au

Maraviroc does not exhibit antiviral activity against HIV strains that use the CXCR4 coreceptor (X4-tropic) or both CCR5 and CXCR4 (dual-tropic). tga.gov.au The development of resistance to Maraviroc in vivo can occur through the emergence of pre-existing CXCR4-using viruses or the selection of CCR5-tropic viruses with reduced susceptibility to the drug. tga.gov.au

Specific data on the in vitro functional activity of this compound is limited in the provided results. However, as a metabolite of Maraviroc, its potential for CCR5 antagonism is of interest. The primary circulating component after administration of Maraviroc is the parent drug itself, with metabolites being essentially inactive against HIV-1. hres.cagskpro.com

Interactive Data Table: In Vitro Antiviral Activity of Maraviroc

| Virus Type | Cell Line | Assay | IC50 Range (nM) |

| HIV-1 Group M Isolates | T-cell models | Replication Inhibition | 0.1 - 4.5 tga.gov.au |

| HIV-1 Group O Isolates | T-cell models | Replication Inhibition | 0.1 - 4.5 tga.gov.au |

Modulation of Drug-Metabolizing Enzyme Activity by this compound (e.g., inhibition or induction potential in vitro)

Maraviroc is primarily metabolized by the cytochrome P450 (CYP) enzyme CYP3A4. hivclinic.canih.govhiv-druginteractions.org Studies using human liver microsomes have shown that the N-dealkylation of Maraviroc is almost exclusively mediated by CYP3A4. nih.gov Another CYP enzyme, CYP3A5, also plays a role in its metabolism. nih.gov

In vitro studies have demonstrated that Maraviroc is a weak inhibitor of several CYP enzymes at clinically relevant concentrations. hivclinic.catga.gov.au IC50 values for the inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP3A4 were all greater than 30 µM. nih.gov Maraviroc showed weak inhibition of CYP2D6 with an IC50 of 87 µM. hivclinic.ca There is no evidence to suggest that Maraviroc induces CYP3A4 in vivo. tga.gov.au

Information specifically on the modulation of drug-metabolizing enzyme activity by this compound is not available in the search results. The focus of in vitro DDI studies has been on the parent compound, Maraviroc.

Interactive Data Table: In Vitro Inhibition of CYP Enzymes by Maraviroc

| CYP Enzyme | Probe Substrate | IC50 (µM) |

| CYP1A2 | Not specified | > 30 nih.gov |

| CYP2C9 | Not specified | > 30 nih.gov |

| CYP2C19 | Not specified | > 30 nih.gov |

| CYP2D6 | Not specified | 87 hivclinic.ca |

| CYP3A4 | Midazolam | > 30 nih.gov |

Characterization of Transporter Interactions for this compound (in vitro)

Maraviroc is a substrate for the efflux transporter P-glycoprotein (P-gp) and the influx transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.govdrugs.com It is also a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2). drugs.com The variable absorption of Maraviroc may be due to the saturation of the P-gp transporter. tg.org.au

While Maraviroc is a substrate for these transporters, it does not appear to be a significant inhibitor of them at clinically relevant concentrations. hivclinic.caviivhealthcare.com It is believed that drug-drug interactions involving Maraviroc are more likely due to its metabolism by CYP3A4 rather than interactions with transporters like P-gp. nih.gov

There is no specific information in the search results regarding the in vitro transporter interactions of this compound.

Interactive Data Table: Transporter Interactions of Maraviroc

| Transporter | Role |

| P-glycoprotein (P-gp) | Substrate nih.govdrugs.com |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Substrate nih.govdrugs.com |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Substrate drugs.com |

Analytical Methodologies for Characterization and Quantification of 4 Hydroxyphenyl Maraviroc

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of metabolites like 4-Hydroxyphenyl Maraviroc (B1676071).

Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of drug metabolites. In the analysis of 4-Hydroxyphenyl Maraviroc, tandem mass spectrometry (MS/MS) plays a crucial role.

The fragmentation of the parent drug, Maraviroc, has been studied to understand its characteristic product ions. For instance, the Maraviroc daughter ion at an m/z of 280 produces product ions at m/z 91, 106, and 117. researchgate.net The ions with m/z 106 and 117 are recognized as product ions containing the phenyl ring. researchgate.net

When analyzing this compound, the introduction of a hydroxyl group to the phenyl ring results in a predictable shift in the mass of these fragments. The daughter ion of this compound at m/z 296 generates ions at m/z 122 and 133. researchgate.net This mass shift of 16 atomic mass units (amu) corresponds to the addition of an oxygen atom, confirming the hydroxylation on the phenyl ring. researchgate.net This comparative fragmentation analysis between the parent drug and its metabolite is a key strategy for structural confirmation. The use of electrospray ionization (ESI) is common in these analyses, often in positive ion mode. researchgate.netlcms.cz

Table 1: Comparison of Key Mass Spectrometry Fragments

| Compound | Precursor Ion (m/z) | Daughter Ion (m/z) | Key Product Ions (m/z) | Interpretation |

|---|---|---|---|---|

| Maraviroc | - | 280 | 106, 117 | Phenyl ring-containing fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While mass spectrometry provides critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive assignment of a molecule's structure. nih.gov For complex molecules like this compound, two-dimensional (2D) NMR techniques are particularly valuable. nih.gov

By analyzing the chemical shifts, coupling constants, and through-space correlations from various NMR experiments (e.g., COSY, HMQC, HMBC), the precise location of the hydroxyl group on the phenyl ring can be unequivocally determined. This level of detail is crucial for distinguishing between potential isomers. The combination of NMR data with mass spectrometry findings provides a comprehensive and unambiguous structural characterization. nih.govresearchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from its parent compound and other metabolites or matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Maraviroc and its related compounds. researchgate.netseq.es UPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. researchgate.net

Method development for these techniques involves optimizing several parameters to achieve efficient separation. A common approach utilizes a reversed-phase column, such as a BEH Shield RP-18 column (100 × 2.1 mm, 1.7 µm). researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.net The detection is typically performed using a UV detector at a wavelength around 210 nm. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be effective for separating Maraviroc and its impurities within a short run time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

For highly sensitive and selective quantification, especially at trace levels in complex biological matrices like plasma, urine, and cerebrospinal fluid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govscispace.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS method for Maraviroc and its metabolites, a simple sample preparation step like protein precipitation is often employed. nih.govscispace.com The analysis is performed using positive ion electrospray ionization with multiple reaction monitoring (MRM). nih.govscispace.com MRM provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

To ensure the reliability of quantitative results, LC-MS/MS methods must be rigorously validated according to guidelines from regulatory bodies like the International Conference on Harmonization (ICH). researchgate.netijper.org Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Maraviroc and its metabolites, validated assays have demonstrated linearity over concentration ranges such as 0.500 to 500 ng/mL in plasma and cerebrospinal fluid, and 5.00 to 5000 ng/mL in urine. nih.govscispace.com A correlation coefficient (R²) value greater than 0.99 is typically required. researchgate.net

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the mean of a set of results to the true value. These are assessed at different concentration levels (e.g., low, medium, and high quality control samples). nih.gov For bioanalytical methods, the precision (expressed as the coefficient of variation, CV%) and accuracy should generally be within ±15% (±20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijper.orgturkjps.orgmdpi.com The LOQ is a critical parameter for studies requiring the measurement of low drug concentrations. For Maraviroc, a lower limit of quantification (LLOQ) of 0.500 ng/mL has been achieved in plasma. nih.govscispace.com

Table 2: Representative LC-MS/MS Method Validation Parameters for Maraviroc Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range (Plasma) | 0.500 - 500 ng/mL | nih.govscispace.com |

| Linearity Range (Urine) | 5.00 - 5000 ng/mL | nih.govscispace.com |

| Correlation Coefficient (R²) | > 0.999 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL (in plasma) | nih.govscispace.com |

| Accuracy & Precision | Within ±15% (CV%) | nih.gov |

Selection and Application of Internal Standards (e.g., isotopically labeled maraviroc)

In the quantitative analysis of this compound and its parent compound, maraviroc, the use of a suitable internal standard (IS) is critical for ensuring accuracy and precision. The most effective internal standards are stable isotopically labeled (SIL) analogues of the analyte. For maraviroc and its metabolites, deuterated maraviroc, such as maraviroc-d6 (B10775544) ([²H₆]maraviroc), is the overwhelmingly preferred choice. nih.govmdpi.comnih.govcaymanchem.com

The selection of an SIL IS like maraviroc-d6 is based on several key advantages:

Physicochemical Similarity : Maraviroc-d6 shares nearly identical chemical and physical properties with the unlabeled analyte. caymanchem.commedchemexpress.com This ensures that it behaves similarly during sample preparation steps like protein precipitation and extraction, as well as during chromatographic separation.

Co-elution : The SIL IS co-elutes with the analyte in liquid chromatography (LC) systems, meaning they exit the chromatography column at the same time. This is crucial for correcting any variations that might occur during the analysis.

Correction for Matrix Effects : Biological samples (e.g., plasma, microsomes) are complex matrices that can enhance or suppress the ionization of an analyte in the mass spectrometer's ion source. Since the SIL IS is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate compensation, improving the reliability of quantification. mdpi.com

Compensation for Variability : The IS corrects for potential analyte loss during sample extraction and for any fluctuations in the injection volume or mass spectrometer response.

In practice, a known concentration of the SIL IS is added to the sample at the beginning of the preparation process. nih.gov For instance, in the analysis of plasma samples, 50 µL of a 10 ng/mL solution of [²H₆]maraviroc is mixed with 50 µL of plasma before protein precipitation with acetonitrile. nih.gov The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. The ratio of the analyte's peak area to the IS's peak area is then used to calculate the analyte's concentration based on a calibration curve.

One study reported using a calibration curve for this compound to quantify a related metabolite, designated M1, because they shared the same precursor and daughter ion transitions in the mass spectrometer. nih.gov This highlights the specificity of mass spectrometry in differentiating and quantifying structurally similar compounds.

| Parameter | Details | Source(s) |

| Internal Standard | Maraviroc-d6 ([²H₆]maraviroc) | nih.govmdpi.comnih.gov |

| Rationale | Stable isotopically labeled analogue, compensates for matrix effects and procedural variability. | caymanchem.com |

| Application | Added to samples prior to extraction and analysis by LC-MS/MS. | nih.gov |

| Detection Method | Tandem Mass Spectrometry (MS/MS) | nih.govmdpi.comnih.gov |

| Monitored Transitions (Example) | Maraviroc: Varies by study; M1/4-hydroxyphenyl maraviroc: m/z 530.2 > 405.2; [²H₆]maraviroc: m/z 520.6 > 389.1 | nih.gov |

Application of Analytical Methods in In Vitro Metabolism Studies

Analytical methods, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are fundamental tools for investigating the in vitro metabolism of maraviroc. researchgate.netresearchgate.net These studies utilize systems like human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes to identify the metabolic pathways and the specific enzymes involved in transforming maraviroc into its metabolites, including this compound. nih.gov

In vitro metabolism studies have successfully identified several mono-oxygenated and di-oxygenated metabolites of maraviroc. researchgate.net The formation of these oxidative metabolites points to the central role of the CYP enzyme system. Research has specifically implicated CYP3A4 and CYP3A5 as the principal enzymes responsible for maraviroc's metabolism. researchgate.netnih.gov

For example, one study characterized the N-dealkylation of maraviroc, which produces its most abundant circulating metabolite, and identified CYP3A4 as the major enzyme responsible. nih.gov Another investigation focused on the formation of an abundant metabolite resulting from the oxygenation of the dichlorocyclohexane ring, attributing its production primarily to CYP3A5. researchgate.net The fragmentation of this compound in a mass spectrometer has been shown to generate specific product ions (e.g., at m/z 122 and 133), which result from the addition of an oxygen atom to the phenyl ring-containing fragments, confirming its structure. researchgate.net

These studies involve incubating maraviroc with HLMs or specific CYP enzymes and then analyzing the resulting mixture. The analytical method must be sensitive enough to detect and quantify the low concentrations of metabolites formed. The use of high-resolution mass spectrometry allows for the accurate mass measurement of potential metabolites, aiding in the elucidation of their elemental composition and structure. researchgate.net

The findings from these in vitro experiments are crucial for predicting potential drug-drug interactions. For instance, because CYP3A4 is the primary enzyme metabolizing maraviroc, co-administration with strong inhibitors of CYP3A4 can significantly increase maraviroc concentrations in the body. nih.gov

| Study Focus | System Used | Key Findings | Analytical Method | Source(s) |

| Metabolite Identification | Human Liver Microsomes (HLMs), Recombinant CYPs | Identification of mono- and di-oxygenated metabolites. | UPLC-MS | researchgate.net |

| Enzyme Characterization | HLMs, Recombinant CYP3A4 | CYP3A4 is the major enzyme for maraviroc N-dealkylation. | LC-MS/MS | nih.gov |

| Enzyme Characterization | HLMs, Recombinant CYP3A4/CYP3A5 | CYP3A5 is the principal enzyme for forming an oxygenated metabolite. | UPLC-MS | researchgate.net |

| Kinetic Analysis (N-dealkylation) | Human Liver Microsomes (HLMs) | Km = 21 µM; Vmax = 0.45 pmol/pmol-1 min-1 | LC-MS/MS | nih.gov |

| Kinetic Analysis (N-dealkylation) | Recombinant CYP3A4 | Km = 13 µM; Vmax = 3 pmol/pmol-1 CYP min-1 | LC-MS/MS | nih.gov |

Computational and Theoretical Investigations of 4 Hydroxyphenyl Maraviroc

Molecular Modeling and Docking Studies of Maraviroc (B1676071) and its 4-Hydroxylated Metabolite with Enzymes and Receptors

Molecular modeling and docking studies are pivotal in understanding how drugs and their metabolites interact with biological targets. In the case of Maraviroc and its 4-hydroxylated metabolite, these studies have primarily focused on their interaction with the C-C chemokine receptor type 5 (CCR5) and metabolizing enzymes like cytochrome P450 (CYP). atlantis-press.comresearchgate.net

Maraviroc functions by binding to CCR5, a coreceptor used by certain strains of HIV-1 to enter host cells. drugbank.comnih.gov Molecular docking simulations have been employed to predict and analyze the binding modes of Maraviroc and its derivatives within the hydrophobic pocket of the CCR5 receptor. researchgate.net These studies have revealed key interactions, such as hydrogen bonds with specific amino acid residues like Tyr37, Trp86, Tyr108, and Glu283, which are crucial for the antagonist activity. atlantis-press.com The introduction of a hydroxyl group on the phenyl ring of Maraviroc to form 4-Hydroxyphenyl Maraviroc can potentially alter these binding interactions. Docking studies can elucidate whether this modification enhances or diminishes the binding affinity and efficacy of the compound as a CCR5 antagonist.

Furthermore, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are principally responsible for the metabolism of Maraviroc. nih.govresearchgate.net Docking studies involving these enzymes can help visualize how Maraviroc and its 4-hydroxylated metabolite fit into the active site. This can provide insights into the regioselectivity of the hydroxylation reaction and explain why the 4-position of the phenyl ring is a target for metabolism. Such computational approaches can also help in understanding potential drug-drug interactions by simulating the competitive or inhibitory effects of other drugs on the binding of Maraviroc to CYP enzymes. nih.govnih.gov

Table 1: Key Amino Acid Interactions in Maraviroc-CCR5 Binding

| Amino Acid Residue | Type of Interaction |

|---|---|

| Tyr37 | Hydrogen Bond |

| Trp86 | Hydrogen Bond |

| Tyr108 | Hydrogen Bond |

| Glu283 | Hydrogen Bond |

| Ile198 | Hydrophobic Interaction |

| Tyr251 | Hydrophobic Interaction |

This table is generated based on findings from multiple molecular docking studies. atlantis-press.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations can reveal important properties that govern its behavior in biological systems.

By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, researchers can create a comprehensive electronic profile of the molecule. nrel.gov The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of the molecule's chemical reactivity and stability.

The introduction of a hydroxyl group to the phenyl ring of Maraviroc significantly alters the electronic landscape of the molecule. This hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its interaction with water and biological macromolecules. Quantum chemical calculations can quantify the changes in electron density and reactivity upon this substitution. For instance, the hydroxyl group can increase the polarity of the molecule and may influence its susceptibility to further metabolic reactions. These theoretical calculations are crucial for building a fundamental understanding of the chemical properties that underpin the biological activity and metabolic fate of this compound.

Table 2: Calculated Electronic Properties of Aromatic Systems

| Property | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |

| Electrostatic Potential | Distribution of charge on the molecule's surface | Predicts sites for electrophilic and nucleophilic attack. |

This table outlines key electronic properties determined through quantum chemical calculations.

Simulations of Mass Spectral Fragmentation Patterns Using Density Functional Theory (DFT) for this compound

Tandem mass spectrometry (MS/MS) is a cornerstone technique for identifying drug metabolites. nih.gov However, interpreting the resulting fragmentation spectra can be complex. DFT calculations have emerged as a powerful tool to rationalize and predict the mass spectral fragmentation of molecules like Maraviroc and its metabolites. nih.govresearchgate.net

By modeling the protonated molecule in the gas phase, DFT can predict the most likely sites of protonation. nih.gov This is a critical first step, as the site of protonation often dictates the subsequent fragmentation pathways. The calculations can then be used to investigate the bond lengths and strengths of the protonated species. It has been observed that bonds that are calculated to elongate upon protonation are often the ones that cleave during collision-induced dissociation in the mass spectrometer. nih.gov

For this compound, DFT simulations can help to explain the observed product ions in its MS/MS spectrum. For example, the fragmentation of the daughter ion at m/z 296 has been shown to generate product ions at m/z 122 and 133. researchgate.net These ions correspond to the phenyl ring-containing fragments with an additional oxygen atom, confirming the hydroxylation on the phenyl ring. researchgate.net By comparing the theoretically predicted fragmentation patterns with experimental data, researchers can confidently identify the structure of the metabolite. nih.gov This approach not only aids in metabolite identification but also provides a deeper understanding of the fundamental chemical processes occurring during mass spectrometric analysis. nih.govresearchgate.net

Table 3: Key Mass Spectral Fragments of Maraviroc and this compound

| Parent Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Interpretation |

|---|---|---|---|

| Maraviroc | 280 | 91, 106, 117 | Phenyl ring-containing fragments. |

| This compound | 296 | 122, 133 | Hydroxylated phenyl ring-containing fragments. |

This table summarizes characteristic mass spectral fragments used to differentiate Maraviroc from its hydroxylated metabolite. researchgate.net

Prediction of Metabolic Sites and Pathways via In Silico Tools (e.g., for Maraviroc biotransformation to this compound)

In silico tools for metabolism prediction have become increasingly sophisticated, playing a vital role in the early stages of drug discovery and development. These tools utilize a variety of approaches, including rule-based systems, expert systems, and machine learning models, to predict the likely sites of metabolism on a drug molecule. scielo.brscielo.br

For Maraviroc, these tools can predict that the aromatic phenyl ring is a probable site for oxidation, leading to the formation of hydroxylated metabolites such as this compound. In vitro studies have confirmed that CYP3A4 is the major enzyme responsible for Maraviroc metabolism. drugbank.comviivhealthcare.com In silico models often incorporate information about the substrate specificity of different CYP enzymes to improve the accuracy of their predictions. nih.gov

These predictive tools can generate a list of potential metabolites, which can then be targeted for identification in experimental studies. unimi.it This significantly streamlines the process of metabolite profiling by focusing analytical efforts on the most likely metabolic products. Furthermore, some advanced tools can also predict the entire metabolic pathway, showing the sequential biotransformation of a drug. biotransformer.ca For Maraviroc, this would involve predicting the initial N-dealkylation and oxidation reactions, followed by potential secondary modifications like glucuronidation. nih.gov The use of these in silico tools not only accelerates the process of metabolite identification but also contributes to a more comprehensive understanding of the drug's metabolic fate. scielo.br

Table 4: Common In Silico Approaches for Metabolism Prediction

| Approach | Description | Example Application for Maraviroc |

|---|---|---|

| Rule-Based Systems | Utilizes a predefined set of biotransformation rules. | Predicting hydroxylation of the aromatic ring. |

| Expert Systems | Combines rule-based systems with expert knowledge. | Identifying CYP3A4 as the primary metabolizing enzyme. |

| Machine Learning | Trains models on large datasets of known metabolic reactions. | Predicting the likelihood of different sites of metabolism. |

This table provides an overview of common in silico methods used to predict drug metabolism.

Research Implications of 4 Hydroxyphenyl Maraviroc in Drug Metabolism and Discovery

Utility of 4-Hydroxyphenyl Maraviroc (B1676071) as a CYP3A5 Probe Substrate in In Vitro Drug-Drug Interaction Studies

The characterization of enzymes responsible for a drug's metabolism is fundamental to predicting and evaluating potential drug-drug interactions (DDIs). Maraviroc is metabolized by cytochrome P450 (CYP) enzymes, with in vitro studies initially pointing to CYP3A4 as the primary enzyme involved. nih.gov However, further research has highlighted a prominent role for CYP3A5 in the oxidative metabolism of Maraviroc. researchgate.netnih.gov

4-Hydroxyphenyl Maraviroc is one of several mono-oxygenated metabolites of Maraviroc identified through in vitro and in vivo studies using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). researchgate.net While CYP3A4 is responsible for the N-dealkylation of Maraviroc, CYP3A5 is principally involved in the formation of other oxidative metabolites. researchgate.netnih.gov

The utility of this compound in research is particularly evident in pharmacokinetic studies where it is used as a reference standard for the quantification of a primary CYP3A5-dependent metabolite, denoted as M1, which shares the same precursor/daughter mass-to-charge (m/z) ratios. nih.gov In studies assessing the impact of CYP3A5 genotype on Maraviroc pharmacokinetics, plasma concentrations of this key metabolite were quantified using a calibration curve generated from this compound. nih.gov This application effectively makes this compound a crucial tool, or surrogate, for probing the activity of CYP3A5 in the context of Maraviroc metabolism. By measuring the formation of the metabolite quantified against a this compound standard, researchers can assess the potential for DDIs involving the CYP3A5 pathway. For instance, co-administration of Maraviroc with drugs that inhibit or induce CYP3A5 would be expected to alter the formation of this metabolite, an effect that can be precisely measured using this analytical approach.

Enzyme Kinetic Parameters for the Formation of a Major Oxidative Metabolite of Maraviroc

The following table presents the kinetic parameters for the formation of an abundant metabolite resulting from the oxygenation of Maraviroc's dichlorocyclohexane ring, catalyzed by recombinant CYP3A4 and CYP3A5 enzymes. researchgate.net

| Enzyme | Vmax (pmole/min/pmole P450) | Km (μM) |

|---|---|---|

| CYP3A4 | 0.04 | 11.1 |

| CYP3A5 | 0.93 | 48.9 |

Role of Metabolite Characterization in Early-Stage Drug Candidate Profiling and Lead Optimization

The identification and structural elucidation of metabolites is an indispensable part of the drug discovery and development process. researchgate.net This characterization, often accomplished using powerful analytical tools like mass spectrometry, is essential for profiling drug candidates and supporting safety studies. researchgate.netresearchgate.net The investigation of this compound exemplifies the importance of this process in early-stage research and lead optimization.

By identifying metabolites such as this compound, researchers gain a comprehensive understanding of a drug's biotransformation pathways. researchgate.net This knowledge is critical during lead optimization, where the goal is to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing potential liabilities. For example, understanding that a particular position on a molecule is susceptible to extensive metabolism—as seen with the hydroxylation of Maraviroc's phenyl ring to form this compound—can guide medicinal chemists to modify that site to enhance metabolic stability, potentially leading to improved bioavailability or a longer half-life.

Contribution to Understanding Variability in Drug Biotransformation and Enzyme Kinetics

The study of this compound and its related metabolic pathways has significantly contributed to the understanding of inter-individual variability in drug response. A key factor in this variability is genetic polymorphism in drug-metabolizing enzymes. nih.gov Research has demonstrated that the CYP3A5 genotype has a substantial impact on the pharmacokinetics of Maraviroc. nih.gov

Individuals can be categorized based on their CYP3A5 genotype, such as homozygous wild-type (expressing functional CYP3A5), heterozygous, and homozygous dysfunctional (non-expressers). nih.govclinicaltrials.gov Studies have shown that individuals with the CYP3A5 homozygous wild-type genotype exhibit significantly lower exposure (AUC) to Maraviroc compared to those with dysfunctional alleles. nih.gov This is because the functional CYP3A5 enzyme actively metabolizes the drug, increasing its clearance.

The formation of the primary CYP3A5-dependent metabolite (quantified using this compound) is directly correlated with this genetic status. nih.gov This link provides a clear mechanistic explanation for the observed pharmacokinetic variability. For example, the ratio of the parent drug (Maraviroc) to its metabolite can serve as a phenotypic marker for CYP3A5 activity. nih.gov This understanding is crucial for personalized medicine, as it suggests that patients with different CYP3A5 genotypes might require different dosing regimens to achieve optimal therapeutic concentrations. nih.gov The investigation into the formation kinetics of Maraviroc's metabolites by CYP3A4 versus CYP3A5 further elucidates the divergent roles of these highly homologous enzymes in drug biotransformation. researchgate.net

Impact of CYP3A5 Genotype on Maraviroc Pharmacokinetics

The table below summarizes the effect of CYP3A5 genotype on the area under the curve (AUC) of Maraviroc, showing a significant decrease in drug exposure in individuals with the functional wild-type allele compared to those with dysfunctional alleles. nih.gov

| Genotype Group | Relative Maraviroc AUC0–inf | Significance |

|---|---|---|

| CYP3A5 Homozygous Wild-Type | Decreased by 41% | This reduction is similar in magnitude to the effect of a known CYP3A4 inducer. |

| CYP3A5 Homozygous Dysfunctional | Reference Group | Represents individuals with lower intrinsic clearance of Maraviroc via this pathway. |

Future Research Directions for 4 Hydroxyphenyl Maraviroc

Further Elucidation of Minor Metabolic Pathways and Novel Metabolites of Maraviroc (B1676071)

While the primary metabolic pathway of Maraviroc via N-dealkylation is well-established, mediated predominantly by the cytochrome P450 enzyme CYP3A4, evidence strongly suggests the existence of multiple, minor metabolic routes. nih.gov In vitro studies using human liver microsomes (HLMs) have shown that the intrinsic clearance from the main N-dealkylated metabolite accounts for only about 20% of the total clearance of Maraviroc, indicating that other oxidative metabolites play a significant role. nih.gov

Future research should focus on the comprehensive identification and characterization of these minor metabolites. A pivotal study has already identified five hydroxylated metabolites of Maraviroc through biosynthesis and analysis with mass spectrometry and NMR spectroscopy. hivclinic.ca This study revealed that hydroxylation occurs on the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety. hivclinic.ca It was also determined that while CYP3A4 is the primary enzyme, CYP3A5 contributes significantly to the formation of certain metabolites, such as (1S,2S)-2-OH-MVC, accounting for approximately 40% of its formation in individuals with the CYP3A51/1 genotype. hivclinic.ca

Further investigations are needed to:

Systematically identify all remaining unknown metabolites of Maraviroc in various in vitro and in vivo systems.

Quantify the contribution of different CYP450 enzymes and other potential enzyme systems to each metabolic pathway.

Elucidate the complete chemical structures and stereochemistry of novel metabolites, including positional isomers like 4-Hydroxyphenyl Maraviroc.

Table 1: Known Metabolic Pathways of Maraviroc

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Research Finding Reference |

|---|---|---|---|

| N-dealkylation | CYP3A4 | UK-408,027 (most abundant) | nih.gov |

| Hydroxylation | CYP3A4, CYP3A5 | Five hydroxylated metabolites | hivclinic.ca |

Advanced Spectroscopic and Structural Biology Approaches for Enzyme-Metabolite Complex Characterization

Understanding the interaction between metabolic enzymes and Maraviroc's metabolites at a molecular level is crucial for predicting drug interactions and understanding metabolic profiles. While techniques like NMR and mass spectrometry have been successfully used to identify the structures of metabolites post-formation, a significant gap remains in the structural characterization of the enzyme-substrate or enzyme-metabolite complexes themselves. hivclinic.ca

Future research should employ advanced biophysical and structural biology techniques, such as:

X-ray Crystallography: Obtaining a high-resolution crystal structure of CYP3A4 or CYP3A5 in complex with Maraviroc or this compound would provide definitive insights into the binding orientation, specific amino acid interactions, and the mechanism of catalysis.

Cryo-Electron Microscopy (Cryo-EM): For membrane-bound proteins like cytochrome P450s, Cryo-EM could be a powerful tool to visualize the enzyme-ligand complex in a near-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to map the binding epitope of metabolites like this compound to their metabolizing enzymes in solution, complementing static crystal structures.

Computational Modeling and Molecular Dynamics: In the absence of experimental structures, high-fidelity molecular docking and simulation can be used to model the interaction between CYP3A4/5 and Maraviroc metabolites. doi.org These models can predict binding affinities and the most likely sites of metabolism, guiding further experimental work.

Development of Predictive Models for Maraviroc Metabolite Formation and Disposition (in vitro)

The development of robust in vitro models to predict the in vivo metabolism and disposition of Maraviroc and its metabolites is a key area for translational research. Such models can anticipate clinical drug-drug interactions (DDIs) and variability in patient populations.

Significant progress has already been made using population-based absorption, distribution, metabolism, and elimination (ADME) simulators like Simcyp™. nih.gov These models incorporate in vitro data from human liver microsomes and recombinant CYP enzymes to simulate Maraviroc's pharmacokinetics and the impact of CYP3A4 inhibitors. nih.gov The kinetic parameters for the formation of the major N-dealkylated metabolite by CYP3A4 have been well-characterized and used as inputs for these simulations. nih.gov

Future directions for developing more comprehensive predictive models should include:

Incorporating Minor Pathways: Expanding current models to include the kinetic parameters for the formation of all major and minor metabolites, including this compound and the various hydroxylated species. This requires detailed reaction phenotyping for each metabolite.

Genotype-Specific Modeling: Developing models that account for genetic polymorphisms in metabolic enzymes, such as CYP3A5, to predict inter-individual variability in metabolite formation. hivclinic.ca

Table 2: Parameters for In Vitro Modeling of Maraviroc Metabolism

| Parameter | Enzyme System | Value | Significance | Reference |

|---|---|---|---|---|

| Km (N-dealkylation) | Human Liver Microsomes | 21 µM | Substrate affinity | nih.gov |

| Vmax (N-dealkylation) | Human Liver Microsomes | 0.45 pmol pmol-1 min-1 | Maximum reaction rate | nih.gov |

| Km (N-dealkylation) | Recombinant CYP3A4 | 13 µM | Substrate affinity (specific enzyme) | nih.gov |

Exploration of Specific In Vitro Biological Activities of this compound Beyond CCR5 Antagonism

A critical area of future research is to determine if this compound possesses its own distinct biological activities beyond simply being an inactive metabolite. The parent compound, Maraviroc, is highly selective for the CCR5 receptor and has been shown to be a weak inhibitor of major CYP enzymes at clinically relevant concentrations. nih.govhivclinic.ca However, the pharmacological profile of its metabolites, including this compound, remains largely unexplored.

There is currently no publicly available research detailing the specific biological activities of this compound. Therefore, future in vitro studies are essential and should investigate:

Residual CCR5 Antagonism: Quantifying the binding affinity and functional antagonism of this compound at the CCR5 receptor to determine if it retains any of the parent drug's primary activity.

Off-Target Receptor Binding: Screening this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets to identify any potential new interactions.

Enzyme Inhibition: Assessing the inhibitory potential of this compound against a panel of key drug-metabolizing enzymes (e.g., CYPs, UGTs) to understand its potential to act as a perpetrator of drug-drug interactions.

Impact on Cellular Function: Investigating effects on T-cell activation, proliferation, and chemokine-induced migration to see if it modulates immune responses in a manner distinct from Maraviroc. doi.org

Q & A

Basic Research Questions

Q. How is 4-hydroxyphenyl maraviroc identified and quantified in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Calibration curves : Use weighted quadratic regression for dynamic range optimization, with calibrators run at the start and end of each batch to account for instrument drift .

- Isotopic labeling : Monitor the ¹³C isotope of maraviroc to reduce carryover and enhance signal specificity .

- Validation : Include proficiency testing (e.g., via CPQA initiatives) to ensure inter-laboratory reproducibility .

Q. What is the metabolic pathway of this compound, and how does CYP3A5 influence its formation?

- Methodological Answer :

- Pathway : this compound is a primary oxidative metabolite formed via CYP3A4/5-mediated hydroxylation. Oxygen insertion occurs on the difluorocyclohexane ring, confirmed by MS³ fragmentation profiles .

- Enzyme specificity : CYP3A5 exhibits ~20% lower metabolic efficiency compared to CYP3A3. Mutagenesis studies (e.g., F146V, L219F) reveal residue-specific impacts on metabolite ratios (M1/M2, M1/M3) .

- Experimental design : Use recombinant CYP3A4/5 isoforms in vitro to quantify kinetic parameters (e.g., , ) and compare allelic variants .

Q. How does this compound interact with HIV-1 coreceptor binding dynamics?

- Methodological Answer :

- Binding assays : Employ homology modeling based on CXCR4 (PDB: 3OE0) to predict interactions. Maraviroc occupies transmembrane cavities, while 4-hydroxyphenyl derivatives may alter allosteric inhibition by disrupting CCR5 dimer interfaces critical for gp120 binding .

- Site-directed mutagenesis : Test residues in CCR5’s extracellular loop 2 (e.g., C178, E283) to assess metabolite interference with viral entry .

Advanced Research Questions

Q. How can conflicting data on this compound’s antiviral activity be resolved?

- Methodological Answer :

- Clonal analysis : Amplify env clones from virologic failure samples (e.g., MOTIVATE trial participants) and use 293-Affinofile/NP2-CD4/CCR5 systems to phenotype resistance. Note that reduced susceptibility correlates with V3-loop mutations but lacks a common genotypic pathway .

- Statistical reconciliation : Apply mixed-effects models to account for pre-existing CXCR4-tropic reservoirs unmasked during maraviroc therapy, which may confound metabolite-specific activity assessments .

Q. What experimental designs optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound?

- Methodological Answer :

- Sequential vs. simultaneous modeling : Use NONMEM or MONOLIX to compare approaches. Sequential PKPD models (fixed PK parameters) reduce computational complexity, while simultaneous models improve accuracy for metabolites with nonlinear clearance .

- Covariate analysis : Include CYP3A5 genotype, concomitant CYP3A4/P-gp inhibitors (e.g., ritonavir), and renal function (creatinine clearance) to explain inter-individual variability in metabolite exposure .

Q. How does this compound influence CCR5 allostery compared to the parent drug?

- Methodological Answer :

- Molecular dynamics simulations : Compare maraviroc and its metabolite using CCR5 homology models. Focus on transmembrane helices 3 and 6, where maraviroc binding induces conformational changes that inhibit gp120 docking .

- Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) for CCR5 in the presence of maraviroc vs. This compound .

Q. What are the implications of this compound’s reduced plasma exposure under CYP3A4 induction?

- Methodological Answer :

- Dose adjustment studies : Simulate scenarios using PBPK models (e.g., Simcyp) to predict metabolite AUC changes when maraviroc is co-administered with efavirenz (CYP3A4 inducer). Clinical data suggest a 45% AUC reduction necessitates dose doubling .

- Therapeutic drug monitoring (TDM) : Validate LC-MS/MS thresholds for metabolite plasma concentrations associated with virologic suppression (e.g., ≥50 ng/mL) .

Data Contradiction Analysis

Q. Why do some studies report minimal clinical impact of this compound despite in vitro activity?

- Methodological Answer :

- Tropism assay sensitivity : Use ultra-deep pyrosequencing (UDPS) instead of population sequencing to improve specificity (99.4%) and avoid false-negative X4-tropic detection, which may obscure metabolite efficacy in vivo .

- Trial design critique : Retrospective analyses (e.g., MERIT-ES) show improved response rates when excluding patients with baseline X4-tropic virus. Ensure metabolite studies stratify by coreceptor tropism status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.